5-((3,4-Dimethoxyphenyl)(2,6-dimethylmorpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-((3,4-Dimethoxyphenyl)(2,6-dimethylmorpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C19H24N4O4S and its molecular weight is 404.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 5-((3,4-Dimethoxyphenyl)(2,6-dimethylmorpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a member of the thiazolo[3,2-b][1,2,4]triazole class, which has garnered attention for its diverse biological activities. This article reviews its biological activity, focusing on its anticancer properties and other pharmacological effects based on recent studies.
Structural Characteristics
The compound features a complex structure that includes:
- A thiazole ring fused with a triazole ring.
- A dimethoxyphenyl substituent.
- A morpholino group that enhances solubility and bioavailability.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds within the thiazolo[3,2-b][1,2,4]triazole family. Notably:
- In Vitro Studies : Research has shown that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant cytotoxicity against various cancer cell lines. For example, compounds derived from this scaffold were tested against the NCI 60 cancer cell line panel and displayed promising results at concentrations as low as 10 µM without affecting normal somatic cells like HEK293 .
- Mechanism of Action : The mechanism of action appears to involve inhibition of key enzymes related to cancer progression. Specifically, some derivatives have been identified as potent inhibitors of topoisomerase I (Top1), a crucial target in cancer therapy. One study found that certain derivatives demonstrated superior inhibitory activity compared to established drugs like camptothecin at similar concentrations .
Other Pharmacological Activities
Beyond anticancer effects, thiazolo[3,2-b][1,2,4]triazoles have been investigated for various other biological activities:
- Anti-inflammatory : Some compounds have shown anti-inflammatory effects in vitro by inhibiting pro-inflammatory cytokines and enzymes.
- Antimicrobial and Antifungal : The thiazolo-triazole framework has been associated with antimicrobial properties against several bacterial strains and fungi.
- Antioxidant Activity : These compounds also exhibit antioxidant properties that may contribute to their protective effects against oxidative stress-related diseases .
Case Study 1: Anticancer Activity
A recent study synthesized a series of thiazolo[3,2-b][1,2,4]triazole derivatives and evaluated their anticancer activity. The most active compounds were those with specific substitutions on the phenyl ring that enhanced their interaction with biological targets. The study concluded that these modifications significantly increased cytotoxicity against leukemia cells while maintaining low toxicity towards normal cells .
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition potential of these compounds. It was found that certain derivatives could inhibit phospholipase C-γ2 (PLC-γ2), which is implicated in various cancers. This inhibition was assessed through biochemical assays and demonstrated satisfactory activity parameters at concentrations around 15 µM .
Data Tables
Biological Activity | Compound | Concentration (µM) | Effect |
---|---|---|---|
Anticancer | 5a | 10 | High cytotoxicity against leukemia cells |
Topoisomerase Inhibition | 5b | 10 | Superior activity compared to camptothecin |
Anti-inflammatory | 5c | Varies | Inhibition of cytokines |
Antimicrobial | 5d | Varies | Effective against Gram-positive bacteria |
Properties
IUPAC Name |
5-[(3,4-dimethoxyphenyl)-(2,6-dimethylmorpholin-4-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S/c1-11-8-22(9-12(2)27-11)16(13-5-6-14(25-3)15(7-13)26-4)17-18(24)23-19(28-17)20-10-21-23/h5-7,10-12,16,24H,8-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APKGCPYUHTYUJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(C2=CC(=C(C=C2)OC)OC)C3=C(N4C(=NC=N4)S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.